Product packaging for Montelukast Ketocarbinol Impurity(Cat. No.:)

Montelukast Ketocarbinol Impurity

Cat. No.: B1159183
M. Wt: 586.14
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Description

Significance of Impurity Research in Pharmaceutical Science and Manufacturing

The study of impurities in pharmaceuticals, known as impurity profiling, is a critical aspect of ensuring drug quality, safety, and efficacy. globalpharmatek.com Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation and storage. The presence of these substances, even in minute quantities, can potentially impact the stability, bioavailability, and safety of the final drug product. globalpharmatek.com

Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification, quantification, and control of impurities. globalresearchonline.netnih.gov For instance, the ICH recommends that the structure of any impurity present at a level above 0.1% should be elucidated. This regulatory oversight underscores the importance of impurity research, which aims to detect, identify, and control impurities that may arise during the synthesis and manufacturing process. globalpharmatek.comnih.gov A thorough understanding of a drug's impurity profile is essential for process optimization, quality control, and compliance with global pharmaceutical standards. globalpharmatek.com

Overview of Montelukast (B128269) Sodium: Chemical Structure, Stereoisomerism, and Synthetic Routes

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist. asianpubs.orgscirp.org Its chemical name is [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, sodium salt. asianpubs.org The synthesis of Montelukast is a multi-step process that often involves the generation of various undesired products. google.com

A key feature of the Montelukast molecule is the presence of a single chiral center, which means it exists as two different stereoisomers (enantiomers): the (R)-isomer and the (S)-isomer. scirp.orgncats.io The therapeutically active form is the (R)-isomer. ncats.io The distinct biological activity of different enantiomers makes stereoselective synthesis and analysis crucial. scirp.orgnih.gov Various synthetic routes for Montelukast have been published, and the impurity profile can differ depending on the specific pathway used. asianpubs.org The chemical instability of Montelukast and its intermediates, particularly sensitivity to light and oxidation, further influences the types and levels of impurities that can form during production and storage. google.comrroij.com

Classification of Pharmaceutical Impurities Relevant to Montelukast Manufacturing

Impurities in pharmaceuticals are generally classified into three main categories: organic impurities, inorganic impurities, and residual solvents. For Montelukast, organic impurities are of primary concern and can be further subdivided.

Process-related impurities are substances that are generated during the synthesis of the API. globalresearchonline.net These can include unreacted starting materials, intermediates from the synthetic pathway, and by-products formed in side reactions. globalresearchonline.net In the context of Montelukast synthesis, an example of an intermediate that can become an impurity is 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)-phenyl)-2-propanol. google.comgoogle.com The specific process-related impurities present in a batch of Montelukast are highly dependent on the synthetic route employed. asianpubs.org

Degradation products result from the chemical breakdown of the API over time due to exposure to factors such as light, heat, humidity, or atmospheric oxygen. ajpaonline.com Montelukast is known to be susceptible to degradation. google.com Exposure to light can cause isomerization, leading to the formation of the (Z)-isomer, also known as the cis-isomer. google.comresearchgate.net Oxidation is another significant degradation pathway, which can lead to the formation of Montelukast Sulfoxide (B87167). rroij.comresearchgate.netnih.gov

Montelukast Ketocarbinol Impurity is an organic impurity associated with Montelukast. Its chemical name is (R,E)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxyacetyl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid. chemicea.com The name "Ketocarbinol" indicates the presence of both a ketone and a carbinol (a type of alcohol) functional group. This impurity is considered a process-related impurity that may arise during the synthesis of Montelukast. It is available as a reference standard for use in analytical method development and quality control applications to ensure that batches of Montelukast API meet regulatory purity requirements. rxnchem.comclearsynth.com

Table 1: Chemical Details of this compound

Attribute Details
Chemical Name (R,E)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxyacetyl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid chemicea.com
Synonyms Montelukast Hydroxymethylcarbonyl Analog alentris.org
Molecular Formula C34H32ClNO4S rxnchem.comsynzeal.com
Molecular Weight 586.14 g/mol rxnchem.compharmaffiliates.com
CAS Number 2682015-83-2 synzeal.compharmaffiliates.com

| Impurity Type | Process-Related Impurity |

Table 2: List of Chemical Compounds

Compound Name Chemical Name/Description
Montelukast Sodium [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, sodium salt asianpubs.org
This compound (R,E)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxyacetyl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid chemicea.com
Montelukast (S)-isomer The S-enantiomer of Montelukast ncats.io
Montelukast (Z)-isomer The cis-isomer of Montelukast, a photolytic degradation product google.com
Montelukast Sulfoxide An oxidation degradation product of Montelukast nih.govpharmaffiliates.com

| Montelukast Mesylate Intermediate | 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol google.comgoogle.com |

Properties

Molecular Formula

C₃₄H₃₂ClNO₄S

Molecular Weight

586.14

Origin of Product

United States

Formation Pathways and Mechanistic Investigations of Montelukast Ketocarbinol Impurity

Mechanistic Studies of Degradation Yielding Montelukast (B128269) Ketocarbinol Impurity

The degradation of the final Montelukast drug substance under various stress conditions represents a more plausible route for the formation of the Ketocarbinol impurity. The parent drug contains multiple moieties susceptible to chemical transformation. jpionline.org

Montelukast is highly susceptible to oxidative degradation. jpionline.org The most commonly reported oxidative impurity is Montelukast Sulfoxide (B87167), formed by the oxidation of the sulfide (B99878) bridge. google.com However, extensive studies on oxidative stress have shown the formation of numerous other degradation products. jpionline.org

The formation of the Montelukast Ketocarbinol Impurity can be postulated as a result of the oxidative cleavage of the tertiary alcohol group, –C(OH)(CH3)2, present in the parent drug. This transformation would involve the cleavage of a carbon-carbon bond between the tertiary carbon and one of the methyl groups, followed by oxidation to form the –C(=O)CH2OH group. Such a reaction would likely require harsh oxidative conditions, such as those employing Fenton's reagent or other powerful oxidizing agents, which have been used in forced degradation studies of Montelukast. jpionline.org While these studies identified multiple degradation products, the specific structure of the ketocarbinol was not explicitly confirmed as one of them. Nevertheless, this pathway remains a mechanistically plausible explanation for its presence as a degradation product.

Forced degradation studies have shown that Montelukast is susceptible to degradation under acidic conditions but is relatively stable under neutral and alkaline hydrolysis. Acid-catalyzed degradation primarily leads to the formation of dehydrated impurities through the loss of the tertiary hydroxyl group. google.com There is no evidence in the literature to suggest that hydrolytic conditions, either acidic or alkaline, can induce the C-C bond cleavage and oxidation necessary to convert the tertiary alcohol into the ketocarbinol moiety.

Montelukast is known to be sensitive to light. google.comgoogle.com Exposure to light, particularly UV radiation, is well-documented to cause isomerization of the stilbene-like double bond from the active (E)-isomer to the inactive (Z)-isomer. nih.govresearchgate.net While isomerization is the major photolytic degradation pathway, other photoproducts can also be formed. Photo-oxidation is a potential mechanism where light provides the energy to initiate oxidative reactions. It is plausible that exposure to light in the presence of oxygen could catalyze the oxidation of the tertiary alcohol side chain, leading to the formation of the ketocarbinol impurity, although this specific photoproduct has not been definitively identified in published studies.

Table 2: Summary of Montelukast Degradation Studies

Stress ConditionMajor Degradation Products IdentifiedPotential for Ketocarbinol FormationReference
Oxidative (H₂O₂, Fenton's reagent, O₂)Montelukast Sulfoxide, multiple other unspecified degradation productsPlausible via oxidative cleavage of the tertiary alcohol jpionline.org
Acidic Hydrolysis (e.g., HCl)Dehydrated impuritiesUnlikely google.com
Alkaline Hydrolysis (e.g., NaOH)Generally stableUnlikely
Photolytic (UV/Daylight)(Z)-Isomer of MontelukastPossible via photo-oxidation, but not confirmed google.comgoogle.comnih.gov

This table is interactive and can be sorted by column.

Compound Names Table

Thermal Degradation Pathways

While specific studies detailing the thermal degradation pathway leading directly to this compound are not extensively available in the public domain, the general thermal behavior of montelukast provides clues to its potential formation. Thermal stress testing of montelukast has been shown to lead to the formation of several degradation products. researchgate.netnih.gov Forced degradation studies, a common practice in pharmaceutical development to understand the stability of a drug substance, involve subjecting the API to conditions more severe than accelerated stability testing, such as high heat. ajpaonline.comresearchgate.net

These studies have demonstrated that montelukast is susceptible to degradation under thermal stress. ajpaonline.comresearchgate.net Although the primary thermal degradants often identified are isomers and oxidation products like montelukast sulfoxide, the complex structure of montelukast allows for other potential degradation routes. researchgate.netnih.gov The formation of a ketocarbinol moiety suggests a more complex degradation or transformation process that could be initiated by thermal energy. It is plausible that at elevated temperatures, bond cleavages and rearrangements could occur, potentially leading to the formation of this specific impurity, although this remains a topic for further specific investigation.

Influence of Manufacturing and Environmental Parameters on Ketocarbinol Impurity Formation

The formation of impurities during the synthesis and storage of montelukast is influenced by a variety of factors. asianpubs.org Understanding and controlling these parameters are crucial for minimizing the levels of unwanted compounds like the ketocarbinol impurity.

Temperature is a critical parameter that can significantly impact the rate of chemical reactions, including those that lead to impurity formation. As indicated by thermal degradation studies on montelukast, elevated temperatures can accelerate the degradation process. researchgate.netnih.govajpaonline.com The kinetics of impurity formation, including potentially that of the ketocarbinol impurity, would likely increase with rising temperatures during manufacturing, drying, or storage.

The pH of the reaction medium or formulation is another crucial factor. Montelukast has been shown to degrade in both acidic and basic conditions. ajpaonline.com For instance, in acidic conditions, protonation of the tertiary hydroxyl group can lead to the formation of dehydrated impurities. rroij.com While the direct impact of pH on the formation of the ketocarbinol impurity is not specifically documented, it is reasonable to infer that pH control is essential. The stability of montelukast is generally higher in neutral or mildly acidic conditions, and deviations from this range could promote side reactions leading to various impurities. The table below summarizes the general effects of pH on montelukast degradation based on available literature.

pH ConditionEffect on Montelukast StabilityPrimary Degradation Products
AcidicDegradation occursDehydrated impurities
NeutralRelatively stable-
BasicDegradation occursVarious degradation products

This table is a generalized summary based on available literature on montelukast degradation and may not directly reflect the formation kinetics of the ketocarbinol impurity.

The choice of solvent system is a critical determinant of the impurity profile in the synthesis of montelukast. asianpubs.org Different solvents can influence reaction pathways and the solubility of reactants, intermediates, and impurities, thereby affecting the final purity of the API. For instance, the use of methanol (B129727) as a solvent has been linked to the formation of methyl ether and methyl ester impurities of montelukast. researchgate.net

The formation of the ketocarbinol impurity could be influenced by the specific solvents used during the synthesis or purification steps. The polarity and reactivity of the solvent can play a significant role. For example, a protic solvent might participate in reactions leading to the formation of a carbinol group, while the presence of oxidizing agents within the solvent could contribute to the formation of a ketone. The selection of an appropriate solvent system that minimizes the formation of all impurities, including the ketocarbinol variant, is a key aspect of process optimization.

The purity of starting materials and intermediates is fundamental to controlling the impurity profile of the final API. asianpubs.org Impurities present in the raw materials can be carried through the synthetic process and may even participate in side reactions to generate new impurities. Therefore, stringent quality control of all raw materials is essential.

The stoichiometry of the reactants in the various synthetic steps also plays a crucial role. An excess of a particular reactant can lead to the formation of specific process-related impurities. rsc.org While the direct synthetic pathway to the ketocarbinol impurity is not detailed in the available literature, it is likely a process-related impurity arising from a specific synthetic route. A study on the synthesis of montelukast impurities describes the preparation of a hydroxymethyl derivative through the addition of a hydroxymethyl carbanion equivalent to a ketone intermediate. researchgate.net This suggests that the formation of the ketocarbinol impurity could be related to incomplete reactions or side reactions involving similar ketone and carbinol functionalities during the synthesis. Precise control over the stoichiometry and reaction conditions is therefore paramount to minimize the formation of such impurities.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Montelukast Ketocarbinol Impurity

Chromatographic Techniques for Separation and Quantification of Montelukast (B128269) Ketocarbinol Impurity

Chromatographic methods, particularly liquid chromatography, are the cornerstone for analyzing Montelukast and its impurities. rroij.com These techniques offer the high resolution required to separate structurally similar compounds from the main API.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary tool for impurity profiling in Montelukast production. rroij.comnih.gov Developing a robust, stability-indicating HPLC method is crucial for ensuring that all potential impurities, including the Ketocarbinol variant, are effectively separated and quantified. nih.govresearchgate.net

The choice of stationary phase is a critical parameter in HPLC method development, as it governs the separation mechanism.

C18 (Octadecylsilane) Columns: C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their hydrophobicity and ability to separate a broad range of compounds. halocolumns.com For Montelukast impurity analysis, C18 columns, such as Atlantis dC18 and Inertsil ODS-3V, have proven successful in separating the API from its process-related impurities and degradation products. researchgate.netgoogle.com The hydrophobic interactions between the nonpolar C18 chains and the analytes are the primary retention mechanism.

Phenyl-Hexyl Columns: Phenyl-based stationary phases offer an alternative selectivity compared to traditional C18 columns. chromatographyonline.comchromatographyonline.com The presence of the phenyl group allows for π-π interactions with aromatic analytes, which can be advantageous for separating compounds with similar hydrophobicity but different aromaticity. chromatographyonline.comresearchgate.net A Phenyl-Hexyl column provides a dual retention mechanism: hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl ring. chromatographyonline.com This can lead to unique elution orders and improved resolution for specific impurity profiles, particularly for aromatic compounds like Montelukast and its derivatives. researchgate.netglobalresearchonline.net While C18 is a common first choice, a Phenyl-Hexyl phase can provide enhanced selectivity for complex mixtures of aromatic impurities. chromatographyonline.comresearchgate.net

Table 1: Comparison of Common Stationary Phases for Montelukast Impurity Analysis
Stationary PhasePrimary Interaction MechanismAdvantages for Montelukast AnalysisCommonly Used For
C18 (Octadecyl)HydrophobicRobust, versatile, and widely applicable for separating Montelukast from various impurities. researchgate.netresearchgate.netGeneral impurity profiling and stability-indicating assays. nih.govresearchgate.net
Phenyl-HexylHydrophobic and π-π interactionsOffers alternative selectivity, especially for aromatic impurities and positional isomers. chromatographyonline.comresearchgate.net Can resolve peaks that co-elute on C18 columns. globalresearchonline.netComplex separations requiring enhanced resolution of aromatic compounds. researchgate.net

The mobile phase composition, including the organic modifier, aqueous buffer, and pH, plays a pivotal role in achieving optimal separation. For Montelukast and its impurities, reversed-phase HPLC methods typically employ a combination of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netjpionline.org

Gradient elution is almost universally employed for impurity analysis. This technique involves changing the mobile phase composition over time, typically by increasing the percentage of the organic solvent. researchgate.net A gradient allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe, while ensuring sharp peaks and good resolution.

For example, a common strategy starts with a higher proportion of aqueous buffer to retain and separate polar impurities, followed by a gradual increase in acetonitrile concentration to elute Montelukast and other nonpolar impurities like the Ketocarbinol variant. researchgate.netglobalresearchonline.net The specific gradient profile, including the initial and final solvent compositions, ramp times, and any isocratic holds, must be carefully optimized to resolve the impurity of interest from the main peak and other related substances. researchgate.net

Table 2: Example HPLC Gradient Elution Program for Montelukast Impurity Analysis
Time (min)% Aqueous Buffer (e.g., 0.1% Phosphoric Acid)% Organic Solvent (e.g., Acetonitrile/Water mixture)
0.014060
103070
151090
200100
324060
404060

This table is a representative example based on published methods; actual conditions may vary. researchgate.netglobalresearchonline.net

UV detection is the most common method for quantifying Montelukast and its impurities due to the chromophoric nature of the quinoline (B57606) ring system in the molecule. researchgate.net

UV Detector: A specific wavelength must be chosen where both the API and the impurities have significant absorbance, allowing for sensitive detection. Wavelengths for Montelukast analysis are reported in the range of 225 nm to 355 nm, with 285 nm and 287.3 nm being common choices. researchgate.netresearchgate.netnih.govijapbc.comresearchgate.net The optimal wavelength should be determined by examining the UV spectra of both Montelukast and the Ketocarbinol impurity.

Photodiode Array (PDA) Detector: A PDA detector offers a significant advantage over a single-wavelength UV detector. It acquires the entire UV-visible spectrum for each point in the chromatogram. jpionline.org This is invaluable for impurity analysis as it allows for:

Peak Purity Analysis: To ensure that a chromatographic peak corresponds to a single compound and is not co-eluting with another impurity.

Impurity Identification: The UV spectrum of an unknown impurity peak can be compared to a library of spectra or to the spectrum of a known reference standard for tentative identification.

Method Optimization: It helps in selecting the optimal wavelength for quantification of all components. jpionline.org

Ultra-High Performance Liquid Chromatography (U-HPLC) Applications for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (U-HPLC), also referred to as UHPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. This results in significantly higher efficiency, superior resolution, and faster analysis times. For complex impurity profiles, UHPLC can provide the necessary resolving power to separate closely eluting impurities, such as isomers or structurally similar compounds like the Montelukast Ketocarbinol Impurity. researchgate.netresearchgate.net The principles of method development, including stationary and mobile phase selection, are similar to HPLC but are adapted for the higher pressures and faster flow rates of UHPLC systems.

Spectrometric and Spectroscopic Approaches for Structural Characterization of this compound

The unambiguous identification and structural characterization of pharmaceutical impurities are paramount for understanding their potential impact and for the development of effective control strategies. A combination of powerful spectrometric and spectroscopic techniques is utilized to elucidate the precise structure of the this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of pharmaceutical impurities, offering high sensitivity and specificity. globalresearchonline.net In the analysis of Montelukast and its related substances, LC-MS is instrumental in providing initial molecular weight information. shimadzu.comnih.gov For the this compound, LC-MS analysis reveals its molecular formula to be C34H32ClNO4S with a corresponding molecular weight of 586.1 g/mol .

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides valuable insights into the molecule's substructures. While specific fragmentation data for the ketocarbinol impurity is not detailed in the provided information, the general approach involves techniques like in-source collision-induced dissociation (CID) to generate and analyze these fragments, which helps in piecing together the impurity's structure. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While LC-MS provides crucial molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete and unambiguous structural assignment of organic molecules, including pharmaceutical impurities. nih.gov Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC) are employed to map the connectivity of atoms within the molecule.

For the this compound, NMR analysis would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of its stereochemistry and the confirmation of the ketocarbinol functional group's position within the molecular framework. The structural elucidation of other Montelukast impurities has been successfully achieved using a combination of MS, IR, 1H NMR, and 13C NMR data. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of characteristic bonds can be confirmed. For instance, the FTIR spectrum of Montelukast sodium shows a characteristic peak for the -COOH functional group. researchgate.net In the case of the this compound, FTIR analysis would be expected to show characteristic absorption bands for the ketone and hydroxyl (carbinol) functional groups, further confirming the identity of the impurity.

Development and Validation of Stability-Indicating Analytical Methods for Montelukast Impurity Profiling

To ensure the quality and stability of Montelukast drug substances and products, robust stability-indicating analytical methods are essential. These methods must be able to separate and quantify Montelukast from its impurities, including the Ketocarbinol impurity, and any degradation products that may form under various stress conditions. nih.govresearchgate.netresearchgate.net

Specificity and Selectivity Assessments against Montelukast and Other Related Substances

A critical aspect of a stability-indicating method is its specificity and selectivity. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. jpsbr.orgslideshare.net For Montelukast, this involves developing a chromatographic method, typically reversed-phase high-performance liquid chromatography (RP-HPLC), that achieves adequate separation of the main peak from all known and potential impurities, including the Ketocarbinol impurity. nih.govresearchgate.net The validation of such a method involves demonstrating that there is no interference from other related substances at the retention time of the this compound. jpsbr.org

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ketocarbinol Impurity

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for a validated analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. jpsbr.org For impurities, it is imperative that the LOQ is sufficiently low to allow for the accurate measurement of the impurity at or below its specified limit. asianpubs.org Validated HPLC methods for Montelukast and its impurities have reported LOQ values in the range of 0.015-0.03 μg/mL for various impurities. nih.govresearchgate.net For the this compound, the LOD and LOQ would be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

Table 1: Summary of Analytical Method Validation Parameters for Montelukast Impurities

ParameterMethodTypical Range/ValueReference
Linearity (r²)RP-HPLC> 0.997 nih.govresearchgate.net
Accuracy (Recovery)RP-HPLC85.5% - 107.0% nih.govresearchgate.net
LODRP-HPLC15.62 μg/ml (for Montelukast Sodium) jpsbr.org
LOQRP-HPLC0.015 - 0.03 μg/mL nih.govresearchgate.net
LOQRP-HPLC46.88 μg/ml (for Montelukast Sodium) jpsbr.org

Linearity and Range Validation for Quantitative Analysis

Linearity is a critical parameter in quantitative analysis, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For Montelukast and its impurities, this is typically established by preparing a series of solutions of known concentrations and analyzing them with the chosen method, often Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). ijpcbs.comresearchgate.net

The relationship between the concentration and the instrumental response (e.g., peak area) is then evaluated by linear regression analysis. A high correlation coefficient (r) or coefficient of determination (R²) is required to prove linearity. Studies on analytical methods for Montelukast impurities consistently report excellent linearity, with correlation coefficients often exceeding 0.999. scirp.orgijpcbs.comresearchgate.net

The analytical range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This range is vital for quantifying impurities, which may be present at very low levels. The limit of detection (LOD) and limit of quantification (LOQ) are key metrics that define the lower end of this range. For Montelukast impurities, LOQ values have been reported in the range of 0.015 to 0.03 μg/mL, indicating high sensitivity of the methods. nih.govresearchgate.net

Table 1: Representative Linearity and Range Data for Montelukast Impurity Analysis

Parameter Typical Value/Range Source
Analyte Concentration Range 50-150 µg/ml ijpcbs.com
Correlation Coefficient (r) > 0.997 nih.govresearchgate.net
Coefficient of Determination (R²) > 0.995 nih.govresearchgate.net
Limit of Quantification (LOQ) 0.015 - 0.03 µg/mL nih.govresearchgate.net

| Limit of Detection (LOD) | 0.007 µg g⁻¹ | researchgate.net |

Precision and Accuracy Evaluations of the Analytical Method

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (% RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). scirp.orgijpsr.com For methods analyzing Montelukast impurities, precision studies consistently show % RSD values well below 2%, which is a common acceptance criterion, demonstrating the method's high level of repeatability. scirp.orgijpsr.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined using recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked amount that is detected by the method (% recovery) is calculated. For Montelukast and its related substances, accuracy is generally high, with recovery rates typically falling within the 94% to 108% range. nih.govresearchgate.net

Table 2: Summary of Precision and Accuracy Data for Montelukast Impurity Methods

Validation Parameter Measurement Typical Acceptance Criteria/Results Source
Precision Repeatability (% RSD) < 2% scirp.orgijpsr.com
Intermediate Precision (% RSD) < 2% scirp.orgijpsr.com
Accuracy % Recovery 85.5% - 107.0% nih.govresearchgate.net

Impurity Control and Mitigation Strategies in Montelukast Manufacturing Processes

Process Optimization for Minimizing Montelukast (B128269) Ketocarbinol Impurity Formation

Minimizing the formation of Montelukast Ketocarbinol Impurity at its source is the most efficient strategy. This involves rigorous control over all aspects of the manufacturing process, from raw materials to the final isolation steps.

The quality of the starting materials and intermediates is fundamental to controlling the impurity profile of the final Montelukast API. google.com Impurities present in raw materials can be carried through the synthetic pathway or participate in non-selective chemical reactions, leading to the generation of undesired by-products such as the this compound. google.comresearchgate.net

The manufacturing process for APIs is generally well-controlled; however, any deviation can lead to an abnormal level of by-products. researchgate.net Therefore, stringent quality specifications must be established for all incoming materials. This includes not only the primary reactants but also solvents and reagents, as residues can contribute to instability and impurity formation. google.com A thorough understanding and analysis of the manufacturing process are the best tools for defining strategies to minimize and control impurities from the outset. researchgate.net

The synthesis of Montelukast involves several chemical transformations where reaction conditions must be precisely controlled to favor the formation of the desired product and suppress side reactions. bohrium.comsciforum.net The chemical structure of Montelukast contains multiple functional groups that are susceptible to degradation and side reactions, such as dehydration, oxidation, and photoisomerization. sciforum.netresearchgate.net

Key strategies for optimizing reaction conditions include:

Selection of Bases and Solvents: In the key substitution step of Montelukast synthesis, the choice of base and solvent system significantly impacts reaction selectivity. bohrium.com Studies have explored various combinations to maximize the yield of Montelukast while minimizing by-products. bohrium.comsciforum.net

Use of Phase Transfer Catalysts: The addition of linear or cyclic polyethers, such as PEG-600 or crown ethers, has been shown to increase the selectivity of the key synthetic step. bohrium.com While these catalysts improve the reaction, they can also lead to the formation of other impurities, such as diastereoisomers, necessitating careful optimization. bohrium.com

Temperature Control: Reaction temperature is a critical parameter. For instance, in the mesylation step, maintaining a low temperature (e.g., -20°C to 0°C) is crucial for controlling the reaction and preventing degradation. googleapis.com

ParameterConditionEffect on SynthesisReference
Base / Solvent Diisopropylethylamine / CH2Cl2High yield (95%) of intermediate sciforum.net
Catalyst Polyethylene (B3416737) Glycol (PEG-600)Increased selectivity of the key substitution step bohrium.com
Temperature -10°CMaintained during mesylation to ensure controlled reaction googleapis.com

This table is interactive. Click on the headers to sort.

Despite process optimization, the formation of some level of impurities is often unavoidable. Therefore, robust and efficient purification methods are essential to ensure the final API meets the stringent purity requirements of pharmacopeias. asianpubs.org

Crystallization is a powerful technique for purifying Montelukast and removing critical impurities. bohrium.com Given the difficulties in removing certain impurities by common methods, specific crystallization strategies have been developed. bohrium.com

A highly effective method involves the conversion of crude Montelukast acid into well-crystallizing salts with primary amines, such as isopropylamine (B41738) or n-propylamine. justia.comwipo.int This process allows for efficient removal of chemical impurities through subsequent recrystallization. justia.com The chemically pure amine salt can then be converted to the final Montelukast sodium salt. justia.com

The choice of solvent is critical for successful recrystallization, with different solvents offering varying yields and purification efficiencies.

Amine SaltRecrystallization SolventYieldReference
Montelukast Isopropylamine SaltToluene81% justia.com
Montelukast Isopropylamine SaltAcetonitrile (B52724)65% justia.com
Montelukast Isopropylamine SaltEthyl Acetate67% justia.com
Montelukast Isopropylamine SaltIsopropyl Alcohol70% justia.com
Montelukast n-Propylamine SaltToluene83% justia.com
Montelukast n-Propylamine SaltAcetone51% justia.com

This table is interactive. Click on the headers to sort.

Further advanced methods, such as emulsion crystallization with an optimized cooling ramp (less than 1.5 K/min), have been developed to obtain highly pure Montelukast acid. googleapis.com

While analytical chromatography techniques like HPLC are widely used to identify and quantify impurities in Montelukast, preparative-scale chromatography serves as a method for their isolation and removal. nih.govlcms.czresearchgate.net This technique is particularly useful for separating impurities that are difficult to remove by crystallization or for achieving very high levels of purity.

Different chromatographic conditions have been developed for the separation of Montelukast from its impurities:

Stationary Phases: Reversed-phase columns, such as C18 and Phenyl columns, are commonly employed. nih.govglobalresearchonline.net Normal-phase chromatography using chiral stationary phases has also been developed to separate stereoisomers. nih.gov

Mobile Phases: The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile. nih.govnih.gov The pH of the buffer and the gradient of the organic solvent can be adjusted to optimize the separation of Montelukast from impurities like the ketocarbinol analog. helixchrom.com

Though effective, preparative chromatography is often more complex and costly than crystallization, and its use in large-scale industrial production is typically reserved for cases where other methods are insufficient.

Development of Efficient Purification Techniques

Formulation Approaches for Mitigating Impurity Accumulation in Montelukast Drug Products

Controlling impurities extends beyond the synthesis of the API to the formulation of the final drug product. The stability of Montelukast can be influenced by the excipients used in the formulation and by external factors like light and air. researchgate.netrroij.com

Research has shown that certain excipients can promote the degradation of Montelukast. For example, the presence of microcrystalline cellulose (B213188) in a formulation may induce peroxide oxidation, leading to higher amounts of the sulfoxide (B87167) impurity. rroij.com Similarly, interactions with other active substances in combination products must be considered. rroij.com Therefore, careful selection of inert excipients is crucial to prevent the formation and accumulation of degradation products, including this compound, throughout the shelf life of the product.

Montelukast is known to be sensitive to light, which can cause photoisomerization to its (Z)-isomer. researchgate.netrroij.com It is also prone to oxidation. researchgate.net Consequently, formulation strategies must incorporate measures to protect the API. This can include the use of light-protective packaging. researchgate.net Furthermore, novel formulation designs, such as embedding Montelukast nanocrystals in a hydrogel, have been shown to markedly reduce degradation under light exposure, thereby improving the chemical stability of the drug product. nih.gov

Implementation of In-Process Control (IPC) and Release Testing Strategies for this compound

Robust analytical strategies are fundamental to ensuring the quality of Montelukast by controlling the levels of impurities, including the this compound. clearsynth.com Both in-process controls (IPCs) and final release testing rely on validated, stability-indicating analytical methods to detect and quantify any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling of Montelukast. google.comnih.gov A stability-indicating HPLC method is one that can separate the API from its degradation products and potential impurities, allowing for accurate quantification of each. nih.gov Such methods are typically developed using a C18 reversed-phase column with a gradient mixture of a buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic solvent like acetonitrile. nih.gov

For the identification of unknown impurities detected during HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. rsc.orgnih.gov LC-MS provides mass-to-charge ratio (m/z) data, which is critical for elucidating the structure of newly formed degradation products. nih.gov

The validation of these analytical methods is performed according to regulatory guidelines and typically includes the parameters listed in the table below.

Table 2: Key Validation Parameters for Montelukast Impurity Analytical Methods

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov The method must demonstrate resolution between Montelukast and its known impurities, including this compound.
Quantitation Limit (QL) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For impurities, this is typically in the range of 0.015-0.03 µg/mL. nih.gov
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov Correlation coefficient (r) > 0.997. nih.gov
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov Relative Standard Deviation (RSD) should be within acceptable limits.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies. nih.gov Recovery is typically expected to be within 85.5% to 107.0% for impurities. nih.gov

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov | Consistent results are expected despite minor changes in mobile phase composition, pH, column temperature, etc. |

In-process controls utilize these validated methods at critical stages of the manufacturing process to monitor the impurity profile. If levels of this compound or other impurities exceed predefined limits, the process can be adjusted or the batch can be re-processed using techniques like recrystallization from appropriate solvents to reduce the impurity content. google.com For final release, the finished product must be tested to ensure that all impurities are below the established specification limits.

Stability and Degradation Kinetics of Montelukast and Its Ketocarbinol Impurity

Comprehensive Accelerated Stability Studies under Various Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. researchgate.net These studies involve subjecting the drug to conditions more severe than the usual accelerated stability testing to provoke degradation. researchgate.net As per the International Conference on Harmonization (ICH) guidelines, montelukast (B128269) has been subjected to a variety of stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolytic stress, to identify its degradation pathways and products. researchgate.netajpaonline.com

Studies have consistently shown that montelukast is susceptible to degradation under several stress conditions. It is particularly sensitive to photo-degradation, oxidation, and acid hydrolysis. nih.gov In acidic conditions (e.g., 1M HCl at 80°C for 30 minutes), significant degradation of montelukast has been observed. nih.govjpsbr.org Similarly, exposure to basic conditions (e.g., 1M NaOH at 80°C for 30 minutes) also leads to its degradation. ajpaonline.comnih.gov Oxidative stress, induced by agents like 3% hydrogen peroxide, has been identified as a significant degradation pathway. nih.govnih.govsimulations-plus.com Furthermore, montelukast is sensitive to light and degrades upon exposure to UV-Vis light. nih.govnih.gov Thermal degradation also occurs when the drug is subjected to dry heat (e.g., 105°C for 10 hours). nih.govactapharmsci.com

A study investigating the oxidative degradation of montelukast in different media, including hydrogen peroxide and AIBN, identified a total of nine degradation products. simulations-plus.com These degradation products were characterized using high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn), which helped in elucidating the degradation pathway of the drug. simulations-plus.com Another study focusing on a fixed-dose combination of montelukast and levocetirizine (B1674955) also confirmed the increase in total impurity content under stress conditions. nih.gov

The following table summarizes the typical stress conditions used in the forced degradation studies of montelukast and the observed degradation.

Summary of Forced Degradation Studies on Montelukast

Stress ConditionReagent/Condition DetailsObservationReference
Acid Hydrolysis1M HCl at 80°C for 30 minSignificant degradation nih.gov
Alkali Hydrolysis1M NaOH at 80°C for 30 minSignificant degradation nih.gov
Oxidative Degradation3% H₂O₂ at 25°C for 1 minSignificant degradation nih.gov
Oxidative Degradation30% H₂O₂ at 60°C for 2 hoursSignificant degradation actapharmsci.com
Thermal DegradationDry heat at 105°C for 10 hoursSignificant degradation nih.gov
Thermal DegradationDry heat at 105°C for 2 hoursSignificant degradation actapharmsci.com
Photolytic DegradationUV-Vis light for 4 daysSignificant degradation nih.gov

Real-Time Storage Effects on Ketocarbinol Impurity Levels

Real-time stability studies are crucial for determining the shelf-life and appropriate storage conditions for a drug product. These studies involve storing the drug product under recommended storage conditions and monitoring the levels of the API and its impurities over a prolonged period.

For montelukast, real-time stability studies have been conducted on various formulations. In a study on a fixed-dose combination tablet of montelukast and levocetirizine, the tablets were stored at 40 ± 2 °C and 75 ± 5% RH for 6 months. nih.gov The results showed a marginal increase in the total impurity content of montelukast from 0.44% to 0.53%. nih.gov This indicates that even under accelerated conditions, the formation of impurities, which would include the ketocarbinol impurity, is a gradual process.

Another study evaluated the stability of montelukast in plasma samples under various storage conditions. The stability was found to be acceptable after 24 hours at room temperature, after four freeze-thaw cycles, and after 69 days of long-term storage at temperatures between -30°C and -10°C or -80°C and -60°C. dovepress.com While this study focuses on the stability of the parent drug in a biological matrix, it provides insights into the inherent stability of the molecule under different temperature conditions.

The formation of the ketocarbinol impurity, specifically, is a result of the oxidation of montelukast. Therefore, storage conditions that minimize exposure to oxidative stress, such as protection from light and air, are critical in controlling the levels of this impurity. The use of appropriate packaging, such as high-density polyethylene (B3416737) (HDPE) containers with silica (B1680970) gel, can help mitigate the impact of humidity and maintain the stability of the drug product over its shelf life. nih.gov

Kinetic Modeling of Montelukast Ketocarbinol Impurity Formation and Degradation Pathways

The oxidative degradation of montelukast has been shown to follow first-order kinetics. nih.gov In one study, the apparent degradation rate constant (k) for the oxidative degradation of montelukast sodium was determined to be 0.1066 h⁻¹, with a half-life (t₁/₂) of 6.6151 hours and a time to 90% potency (t₉₀%) of 1.0118 hours under the specific experimental conditions. nih.gov

The photodegradation of montelukast has also been a subject of kinetic studies. A semi-empirical integrated rate law for photoreversible reactions has been successfully applied to investigate the photodegradation kinetics of montelukast in ethanol. nih.gov This model allowed for the determination of the forward and reverse quantum yields at various irradiation wavelengths, providing a detailed understanding of the photoisomerization process. nih.gov It was found that the forward quantum yield increases significantly with wavelength between 220 and 360 nm. nih.gov

The following table presents kinetic data for montelukast degradation from a study on its oxidative degradation.

Kinetic Parameters of Montelukast Oxidative Degradation

Kinetic ParameterValueUnitReference
Reaction OrderFirst-order- nih.gov
Rate Constant (k)0.1066h⁻¹ nih.gov
Half-life (t₁/₂)6.6151hours nih.gov
Time to 90% Potency (t₉₀%)1.0118hours nih.gov

Regulatory Landscape and Quality by Design Qbd Considerations for Impurity Management

Quality by Design (QbD) Principles Applied to Montelukast (B128269) Impurity Control Strategy

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. numberanalytics.comresearchgate.net Applying QbD principles is instrumental in developing a robust control strategy for Montelukast Ketocarbinol Impurity.

Risk Assessment Methodologies for Process and Degradation Impurities

A cornerstone of QbD is quality risk management, as outlined in ICH Q9. ideagen.comeuropa.eu This involves identifying, analyzing, and evaluating risks to product quality. ideagen.com For this compound, risk assessment helps in understanding the factors that could lead to its formation and in prioritizing efforts to control them.

The process typically involves:

Risk Identification: Pinpointing potential sources of the impurity, which could include raw material attributes, process parameters (e.g., temperature, pH), and storage conditions. qualio.com

Risk Analysis: Evaluating the probability of the impurity forming and the severity of its impact on product quality and safety. qualio.com

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. qualio.com

Methodologies such as Failure Mode Effects Analysis (FMEA) can be employed to systematically evaluate potential failure modes in the manufacturing process and their likely effect on the formation of the ketocarbinol impurity.

Definition of Design Space for Impurity Attributes and Control Parameters

A key outcome of the QbD process is the establishment of a "Design Space." biopharminternational.com The ICH Q8(R2) guideline defines design space as "the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality." numberanalytics.com

For controlling this compound, the design space would define the ranges for critical process parameters (CPPs) and critical material attributes (CMAs) within which the level of this impurity remains below the acceptance criteria. mdpi.com This is established through systematic experimentation, often using Design of Experiments (DoE), to understand the relationships between process inputs and the critical quality attribute (CQA) of impurity levels. researchgate.netbiopharminternational.com Operating within this approved design space is not considered a change and provides regulatory flexibility. biopharminternational.com The design space can be represented through mathematical relationships or graphical representations. nih.gov

Development of Robust Control Strategies for this compound

A robust control strategy is essential to ensure that the manufacturing process consistently produces Montelukast with acceptable levels of the ketocarbinol impurity. This strategy is a direct outcome of the risk assessment and the understanding gained from defining the design space. mdpi.comjpionline.org

The control strategy for this compound would typically include:

Controls on input materials: Specifications for starting materials and excipients to minimize the potential for impurity formation.

In-process controls: Monitoring and controlling critical process parameters identified during the design space development.

Final product testing: A validated analytical method to quantify the this compound in the final drug product, ensuring it meets the established specification.

This comprehensive approach, rooted in QbD, moves beyond traditional quality control based solely on end-product testing to a proactive system of building quality into the product.

Harmonization of Analytical Method Validation with Pharmacopeial and Regulatory Standards

The validation of analytical procedures is a critical component of impurity control, ensuring that the methods used are fit for their intended purpose. europa.eu ICH Q2(R1) provides detailed guidance on the validation of analytical procedures, outlining the characteristics that need to be evaluated, such as specificity, linearity, range, accuracy, and precision. gmp-compliance.orgich.org

For this compound, a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required. nih.govresearchgate.netnih.gov The validation of this method must demonstrate its ability to accurately and precisely quantify the ketocarbinol impurity in the presence of the active ingredient and other potential impurities. nih.govijpsonline.com

Harmonization of these analytical methods with major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), is crucial for global marketing. condalab.com The Pharmacopoeial Discussion Group (PDG) works towards harmonizing pharmacopoeial standards, including general chapters and excipient monographs, to reduce the burden on manufacturers of having to perform different tests to satisfy multiple regulatory bodies. biopharminternational.comedqm.eu While the PDG's scope has limitations, its efforts contribute to a more unified global regulatory landscape. biopharminternational.com

By adhering to ICH guidelines, applying QbD principles, and ensuring harmonized and validated analytical methods, manufacturers can establish a robust framework for controlling this compound, thereby ensuring the consistent quality and safety of the final drug product.

Future Research Directions and Innovations in Montelukast Impurity Science

Development of Novel "Greener" Synthetic Routes to Inherently Reduce Ketocarbinol Impurity Burden

The formation of the Montelukast (B128269) Ketocarbinol Impurity is intrinsically linked to the synthetic pathway, particularly the stereoselective reduction of a ketone precursor. asianpubs.org Traditional synthetic methods, while effective, can sometimes lead to the formation of this and other process-related impurities. asianpubs.orgresearchgate.net Future research is aimed at developing "greener" synthetic routes that are not only more environmentally friendly but also inherently more selective, thus reducing the formation of impurities at the source.

Key areas of innovation include:

Catalytic Asymmetric Reduction: Moving away from stoichiometric chiral reducing agents to catalytic systems. Research into novel, highly selective catalysts can improve the stereospecificity of the ketone reduction step, directly minimizing the formation of the undesired carbinol diastereomer.

Biocatalysis: The use of enzymes (ketoreductases) offers a highly specific and environmentally benign alternative for ketone reductions. These biocatalysts can operate under mild conditions and provide exceptional enantioselectivity, significantly lowering the impurity burden.

Flow Chemistry: Continuous flow manufacturing offers superior control over reaction parameters such as temperature, pressure, and stoichiometry compared to batch processing. researchgate.net This precise control can optimize the reaction to favor the formation of Montelukast and suppress the pathways leading to the ketocarbinol impurity.

Eco-Friendly Solvents and Reagents: A modified and scalable procedure for Montelukast synthesis has been proposed that utilizes inexpensive, accessible, and more environmentally friendly materials, aiming for a process that is both economical and minimizes impurity generation. sciforum.net The use of polyethers as phase transfer catalysts, for instance, has been shown to increase the selectivity of key synthetic steps. bohrium.com

By redesigning the synthesis with a focus on green chemistry principles, the formation of the ketocarbinol impurity can be minimized, reducing the reliance on downstream purification processes.

Advanced Computational Chemistry Approaches for Impurity Pathway Prediction and Structural Confirmation

Computational chemistry is becoming an indispensable tool in modern pharmaceutical development for predicting and understanding the formation of impurities. nih.gov These approaches can provide deep mechanistic insights into reaction pathways without the need for extensive laboratory experimentation.

Future applications in Montelukast impurity science include:

Reaction Pathway Modeling: Using quantum mechanics methods like Density Functional Theory (DFT), researchers can model the reaction coordinates for both the desired synthesis of Montelukast and the formation of the ketocarbinol impurity. By calculating the energy barriers for competing pathways, chemists can understand the kinetic and thermodynamic factors that lead to impurity formation and identify reaction conditions that disfavor it.

Structural Elucidation and Confirmation: When a new or unknown impurity is detected, computational tools are vital for its structural confirmation. By calculating theoretical spectroscopic data (e.g., NMR, IR spectra) for a proposed impurity structure, such as the ketocarbinol, and comparing it with experimental data, its identity can be confirmed with a high degree of confidence.

Predictive Impurity Profiling: Advanced computational models aim to predict the likely impurities that could arise from a given set of reactants and conditions. nih.gov This allows for a proactive approach where analytical methods can be developed for potential impurities before the synthesis is even run on a large scale.

These computational methods accelerate the development process by providing a rational basis for process optimization and impurity control. nih.gov

Implementation of On-Line/At-Line Monitoring Technologies for Real-Time Impurity Control in Manufacturing

Process Analytical Technology (PAT) is revolutionizing pharmaceutical manufacturing by shifting the paradigm from testing quality at the end of a process to building quality in from the start through real-time monitoring and control. researchgate.netpipharmaintelligence.com The implementation of on-line and at-line analytical tools is critical for controlling impurities like the ketocarbinol in real-time.

Key technologies and their implementation include:

Spectroscopic Tools:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be implemented directly into a reactor or a flow line (in-line) to continuously monitor the chemical composition of the reaction mixture. acs.org They can track the disappearance of the ketone starting material and the appearance of both the Montelukast product and the ketocarbinol impurity, allowing for immediate adjustments to the process if impurity levels begin to rise. pipharmaintelligence.comacs.org

High-Performance Liquid Chromatography (HPLC): While traditionally an offline method, HPLC systems can be configured for at-line or on-line analysis. researchgate.net Automated sampling systems can draw from the reactor, perform a rapid separation, and provide detailed quantitative data on the impurity profile within minutes, enabling tight process control.

Benefits of Real-Time Monitoring:

Enhanced Process Understanding: Continuous data collection provides a deep understanding of how process parameters affect impurity formation.

Immediate Deviation Detection: Operators are alerted instantly to any process drift that could lead to out-of-specification impurity levels, allowing for corrective action before the batch is compromised. researchgate.net

Improved Efficiency: Real-time monitoring reduces the need for extensive offline testing and can decrease waste by preventing batch failures. pharmaceutical-technology.com

Integrating these PAT tools ensures that the manufacturing process remains in a state of control, consistently producing Montelukast with minimal levels of the ketocarbinol impurity. pipharmaintelligence.com

Innovations in Purification Technologies for Challenging Impurity Profiles in Complex Mixtures

Even with optimized synthetic routes, the removal of final traces of impurities remains a critical and often challenging step, especially when impurities are structurally similar to the active pharmaceutical ingredient (API). americanpharmaceuticalreview.com The downstream purification of products like Montelukast from complex mixtures requires advanced and innovative technologies. americanpharmaceuticalreview.com

Future directions in purification science relevant to Montelukast include:

Advanced Crystallization Techniques:

Co-crystal Crystallization: This technique involves crystallizing the API with a co-former molecule, which can alter the solubility and crystal habit, potentially excluding impurities like the ketocarbinol from the crystal lattice more effectively.

Melt Crystallization: For thermally stable compounds, melt crystallization offers a solvent-free purification method that can be highly selective.

Process Control: Specific crystallization methods have been found to be effective for removing different types of impurities generated during Montelukast synthesis. bohrium.com

Preparative and Continuous Chromatography:

Mixed-Mode Chromatography: This involves stationary phases with multiple interaction modes (e.g., ion exchange and hydrophobic), offering unique selectivity that can resolve closely related impurities that are inseparable by conventional single-mode chromatography. technologynetworks.com

Supercritical Fluid Chromatography (SFC): Using supercritical CO2 as the mobile phase, SFC provides fast and efficient separations with reduced solvent consumption, making it a greener alternative for purification.

Membrane-Based Separations:

Organic Solvent Nanofiltration (OSN): This technology uses membranes to separate molecules based on size in organic solvents. It has the potential to be a low-energy, continuous process for removing small impurity molecules from larger API molecules.

These innovative purification technologies provide powerful tools to ensure the final Montelukast drug substance meets the stringent purity requirements set by regulatory authorities.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Montelukast Ketocarbinol Impurity in drug formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. For example, a gradient elution method using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and mobile phases like phosphate buffer (pH 3.5) and acetonitrile can resolve the impurity from Montelukast Sodium. System suitability parameters include resolution ≥2.5 between the cis-isomer and Montelukast and ≥1.5 between Montelukast and the ketocarbinol impurity .
  • Validation : Follow ICH Q2(R1) guidelines for specificity, linearity (e.g., 0.05–1.5 µg/mL), accuracy (recovery 98–102%), and precision (%RSD <2%). Reference standards must comply with USP/EP monographs, and impurity solutions should be protected from light to avoid degradation .

Q. How can researchers ensure chromatographic separation of this compound from structurally similar degradation products?

  • Experimental Design : Optimize gradient programs using Analytical Quality by Design (AQbD). For example, Shimadzu’s LabSolutions MD software evaluates critical parameters (e.g., gradient slope, column temperature) to define a "design space" that ensures resolution ≥1.5 between all peaks. Robustness testing under varied pH (±0.2) and flow rates (±10%) is essential .
  • Troubleshooting : If co-elution occurs (e.g., with Montelukast ether impurity), adjust buffer ionic strength or switch to a phenyl-hexyl stationary phase for enhanced selectivity .

Advanced Research Questions

Q. How should researchers address contradictory impurity stability data in long-term storage studies?

  • Data Analysis : Conduct forced degradation studies under light, heat, and humidity (e.g., 40°C/75% RH for 6 months). Compare impurity profiles using LC-MS to differentiate degradation pathways (e.g., oxidation vs. hydrolysis). If results conflict with literature, validate stability-indicating methods using orthogonal techniques like NMR or FTIR .
  • Case Study : A study on Montelukast impurities revealed inconsistent photodegradation rates due to variations in light exposure protocols. Standardizing ICH Q1B photostability conditions resolved discrepancies .

Q. What strategies are effective for structural elucidation of unknown impurities co-eluting with this compound?

  • Advanced Techniques :

  • LC-HRMS : Accurately determine molecular formulas (e.g., m/z 610.15 for this compound, C₃₂H₃₂ClNO₃S) and fragment ions (e.g., loss of cyclopropaneacetic acid group at m/z 492).
  • NMR : Use 2D experiments (COSY, HSQC) to confirm stereochemistry and substitution patterns, particularly for diastereomers like the 1,2-diol impurity .
    • Reference Standards : Cross-validate with synthesized impurities (e.g., Montelukast Styrene, CAS 918972-54-0) to confirm retention times and spectral matches .

Q. How can researchers optimize impurity profiling methods for high-throughput screening while maintaining regulatory compliance?

  • Method Development : Implement AQbD principles:

Initial Screening : Evaluate columns (C8, C18, phenyl), buffers (phosphate vs. acetate), and organic modifiers.

Optimization : Use central composite design to model interactions between pH (2.5–4.5) and gradient time (10–30 min).

Robustness Testing : Validate edge-of-design conditions (e.g., 45°C column temperature) .

  • Regulatory Alignment : Document method lifecycle stages per ICH Q14, including risk assessments for critical method parameters .

Data Interpretation and Reporting

Q. What criteria should guide the integration and reporting of unresolved impurity peaks in Montelukast formulations?

  • Integration Rules : For co-eluting impurities (e.g., Montelukast Ketocarbinol and methylketone impurities), use valley-to-valley integration with relative response factors (RRFs) calibrated against reference standards. Report the combined area if resolution <1.0 .
  • Acceptance Limits : Follow USP guidelines: individual impurities ≤0.3%, total impurities ≤0.6% .

Q. How can researchers reconcile conflicting neurotoxicity data linked to Montelukast impurities in preclinical studies?

  • Meta-Analysis : Retrospectively evaluate study designs (e.g., Glockler-Lauf vs. Ali studies). Differences in impurity profiles (e.g., ketocarbinol vs. bisolefin impurities), dosing regimens, or analytical sensitivity may explain discrepancies. Replicate studies using controlled impurity spiking (e.g., 0.1–0.5% w/w) .

Methodological Resources

  • Reference Standards : Use EP/USP-certified impurities (e.g., this compound, ACI 130303) with valid Certificates of Analysis (CoA) .
  • Data Reproducibility : Archive JMP scripts or R code for automated analysis of impurity peak tables and stability trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.